Product packaging for Fluoreno[1,2-b]pyran(Cat. No.:CAS No. 126967-71-3)

Fluoreno[1,2-b]pyran

Cat. No.: B14270555
CAS No.: 126967-71-3
M. Wt: 218.25 g/mol
InChI Key: OOEAIXLASGCZOD-UHFFFAOYSA-N
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Description

Fluoreno[1,2-b]pyran is a sophisticated polycyclic aromatic scaffold that merges the robust electronic properties of a fluorene unit with a photoreactive pyran ring. This structural motif is of significant interest in the development of advanced functional materials, particularly due to its potential photochromic behavior. Upon exposure to specific wavelengths of light, the pyran component can undergo a reversible ring-opening reaction, leading to a pronounced color change and shift in absorption properties. This mechanism is the foundation for its application in smart windows, optical data storage, and photochromic ophthalmic lenses . The fluorene moiety contributes excellent hole-transport capabilities and thermal stability, making this hybrid compound a promising candidate for use in organic light-emitting diodes (OLEDs) and other organic electronic devices . In medicinal chemistry research, the pyran ring is a recognized privileged structure, and its fusion with a fluorene core may yield novel bioactive molecules. This compound can serve as a key synthetic intermediate for constructing more complex polycyclic systems, such as indeno-fused naphthopyrans, which are known to exhibit enhanced photochromic performance . Researchers can utilize this compound as a foundational building block to develop new materials with tailored photophysical properties or to explore new biological activities. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O B14270555 Fluoreno[1,2-b]pyran CAS No. 126967-71-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126967-71-3

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

indeno[1,2-h]chromene

InChI

InChI=1S/C16H10O/c1-2-6-13-12(4-1)10-15-14(13)8-7-11-5-3-9-17-16(11)15/h1-10H

InChI Key

OOEAIXLASGCZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=CC=CO4)C=CC3=C2C=C1

Origin of Product

United States

Structural Architectures and Nomenclature of Fluorene Fused Pyran Heterocycles

The fundamental structure of fluoreno[1,2-b]pyran consists of a fluorene (B118485) system fused to a pyran ring. The nomenclature "[1,2-b]" specifies the mode of fusion between the two constituent ring systems. According to IUPAC nomenclature rules for fused ring systems, the components are named based on the largest fragment with a trivial name, and the orientation and numbering of the structure follow a set of established conventions to ensure unambiguous identification. nist.gov The parent aromatic ring system is an unsaturated cyclic or polycyclic system with a conjugated π-electron system. google.comgoogle.com

The structural architecture of these compounds can be systematically modified to fine-tune their properties. For instance, the introduction of various substituents at different positions on the fluorene or pyran rings can significantly alter their electronic and optical characteristics. Common modifications include the addition of aryl groups, which can lead to a bathochromic shift in the absorption spectra and prolong the fluorescence lifetime. researchgate.net

A notable class of these compounds are the spiro-fluorenopyrans, where the pyran ring is part of a spirocyclic system. For example, spiro[this compound-2(11H),9'-[9H]thioxanthene] is a specific derivative that has been synthesized and studied for its photochromic behavior. The synthesis of such complex molecules often involves multi-step reaction sequences, such as the condensation of propargyl alcohol derivatives with appropriate naphthols or the reaction of fluorenols with ethynyl-thioxanthenols. researchgate.net

Interactive Data Table: Structural Details of a this compound Derivative

Below is an interactive table detailing the structural and analytical data for a representative this compound compound.

PropertyValue
Compound NameSpiro[this compound-2(11H),9'-[9H]thioxanthene]
Molecular FormulaC28H18OS
Melting Point249–250 °C
Key ¹H-NMR Signals (δ, ppm)4.04 (s, CH₂), 6.13 (d, J = 9.9 Hz, HC(3)), 6.41 (d, J = 9.9 Hz, HC(4))
Key ¹³C-NMR Signals (δ, ppm)33.8 (CH₂), 79.8 (C(2))
Mass Spec (m/z)402 (M⁺)
Reference

Significance of Fused Polycyclic Aromatic Hydrocarbons Pahs and Heteroaromatic Compounds Phacs in Advanced Materials Science

Established Synthetic Routes for Fluorenopyran Core Structures

Traditional methods for building the fluorenopyran framework have relied on sequential, well-understood organic reactions. These routes typically involve the condensation of fluorene-based precursors or the annulation of a pyran ring onto a pre-existing fluorenone core.

Condensation Reactions Involving Fluorenol Derivatives and Propargyl Alcohols

One of the foundational methods for constructing pyran-annulated systems involves the reaction between a nucleophilic species and a suitable electrophile that can undergo subsequent cyclization. In the context of fluorenopyrans, derivatives of 9-fluorenol, particularly those containing a propargyl alcohol moiety, serve as key precursors. thieme-connect.detandfonline.com Propargylic alcohols are versatile building blocks in organic synthesis, capable of reacting via propargyl or allenyl carbocation intermediates depending on the reaction conditions and the nature of the substituents. sci-hub.se

The synthesis often begins with the preparation of a fluorene (B118485) propargylic alcohol, such as 9-ethynyl-9-fluorenol. tandfonline.com These alcohols can then react with various nucleophiles. Lewis acid or Brønsted acid-mediated reactions can promote the formation of an allene (B1206475) carbocation from the propargylic alcohol. sci-hub.se This reactive intermediate can then be trapped by an internal or external nucleophile to initiate the cyclization cascade that forms the pyran ring fused to the fluorene skeleton. For instance, TsOH-mediated condensation reactions between 1,3-dicarbonyl compounds and propargylic alcohols have been shown to produce hydroxylfluorene derivatives, showcasing a pathway to annulated systems. sci-hub.se

The reaction conditions, including the choice of acid catalyst (e.g., BF₃·Et₂O, TsOH) and solvent, are critical in directing the reaction towards the desired cyclized product and controlling the regioselectivity. thieme-connect.desci-hub.se

Table 1: Examples of Reactions Involving Fluorene Propargylic Alcohols This table is illustrative, based on general reactions of propargylic alcohols.

Starting Fluorene Derivative Reagent Catalyst Product Type Reference
Fluorenone Propargylic Alcohol 2-Aminobenzamide BF₃·Et₂O (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide thieme-connect.de
9-(Phenylethynyl)-9H-fluoren-9-ol Tryptophol BF₃ Cyclopenta[b]furo[2,3-b]indole sci-hub.se
Propargylic Alcohols 1,3-Diketones TsOH Hydroxylfluorenes sci-hub.se

Pyrannulation Strategies Utilizing Substituted Fluorenones

An alternative established approach involves building the pyran ring onto a fluorenone core, a process known as pyrannulation. Fluorenones are an important class of aromatic compounds, and numerous methods exist for their synthesis, including metal-free oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This allows for the preparation of highly substituted fluorenone precursors compatible with a range of functional groups. nih.gov

Once the substituted fluorenone is obtained, the pyran ring can be constructed through various annulation strategies. A common method involves a base-catalyzed reaction with a molecule containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. This sequence often starts with a Knoevenagel condensation of the active methylene compound with one of the carbonyl groups of a suitable precursor, followed by an intramolecular cyclization to form the pyran ring. The specific reagents and reaction sequence depend on the desired substitution pattern of the final fluorenopyran.

Advanced and Emerging Synthetic Approaches for this compound Frameworks

More contemporary synthetic methods focus on efficiency, atom economy, and the rapid generation of molecular complexity. Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of heterocyclic systems, including pyran derivatives. mdpi.comnih.gov

Multicomponent Reactions (MCRs) for Annulated Pyran Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly convergent and ideal for building complex scaffolds like fluorenopyran. growingscience.comscilit.com These reactions are often catalyzed by a variety of agents, including reusable heterogeneous catalysts, which aligns with the principles of green chemistry. mdpi.comnih.gov The synthesis of various 4H-pyrans and their annulated derivatives is frequently achieved through one-pot, three-component reactions involving an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as dimedone). bhu.ac.in

To generate a this compound, a fluorene derivative would serve as one of the key components. For example, a fluorene-based aldehyde could react with malononitrile and a cyclic 1,3-dicarbonyl compound to construct the pyran ring fused to the fluorene system in a single synthetic operation.

A dominant mechanism within MCRs for pyran synthesis is a domino sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.govrsc.org The reaction cascade is typically as follows:

Knoevenagel Condensation: An aldehyde reacts with an active methylene compound (e.g., malononitrile) in the presence of a basic catalyst to form a highly electrophilic arylidene intermediate (a Michael acceptor). mdpi.com

Michael Addition: A nucleophile, typically the enolate of a 1,3-dicarbonyl compound, attacks the arylidene intermediate via a conjugate addition. nih.gov

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, often through the attack of a hydroxyl group onto a nitrile, followed by tautomerization to yield the stable 4H-pyran ring. nih.govmdpi.com

This sequence is highly effective and has been widely used for the synthesis of tetrahydrobenzo[b]pyrans and other pyran-annulated systems. bhu.ac.inrsc.org By using a fluorene-containing aldehyde or dicarbonyl component, this powerful cascade can be directly applied to the synthesis of the this compound framework. The use of organocatalysts or environmentally benign catalysts like nano-magnetic particles can further enhance the efficiency and sustainability of this method. nih.govresearchgate.net

Table 2: Illustrative Three-Component Reaction for Pyran Synthesis This table demonstrates the general substrate scope for the Knoevenagel-Michael cascade, applicable to fluorenopyran synthesis.

Cycloaddition reactions offer a powerful and stereocontrolled method for the formation of cyclic structures. slideshare.net These pericyclic reactions involve the concerted or stepwise combination of two components to form a ring. For the synthesis of pyran rings, hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, are particularly relevant. rsc.org

In this approach, a diene reacts with a heterodienophile (a molecule with a C=O or C=N double bond) to form a six-membered heterocycle. To form a fluorenopyran, a fluorene derivative could be functionalized to act as either the diene or the dienophile. For example, an ortho-quinone methide generated in situ from a fluorene precursor could serve as a highly reactive diene, which would then be trapped by an alkene to form the pyran ring.

Alternatively, [4+3] cycloaddition reactions, which typically involve an allyl cation and a 1,3-diene, can be used to construct seven-membered rings but showcase the power of cycloadditions in building complex frameworks from simple precursors. illinois.edu While less common for pyran synthesis, intramolecular cycloadditions, such as the arylalkyne-allene cycloaddition, represent another advanced strategy for building fused ring systems. researchgate.net

Cascade Sequences Involving Knoevenagel Condensation and Michael Addition

Strategies Employing Reactive Intermediates

The construction of the fluorenopyran skeleton can be achieved through sophisticated pathways that harness the reactivity of transient species like diradicals, allenes, and arynes. These methods often involve cascade reactions where the reactive intermediate, once formed, undergoes a series of rapid transformations to build the complex polycyclic structure.

A notable strategy for the synthesis of fluorenopyran systems involves the cycloaromatization of non-conjugated polyenyne systems, which proceeds through diradical intermediates. Research has demonstrated the synthesis of 5H-Benzo[d]fluoreno[3,2-b]pyrans via diradicals generated from specific 1-[2-{4-(2-alkoxymethylphenyl)butan-1,3-diynyl}]phenylpentan-2,4-diyn-1-ols. sci-hub.se

This transformation is a type of thermal cycloaromatization cascade. The proposed mechanism involves the formation of a diradical species which then undergoes a series of cyclizations and rearrangements to form the aromatic core of the fluorenopyran system. The reaction pathway provides a powerful method for assembling complex aromatic structures from acyclic precursors, leveraging the predictable reactivity of radical intermediates. sci-hub.seumn.edu The process is highly dependent on the substitution pattern of the polyenyne starting material, which dictates the stability and subsequent reaction pathway of the diradical intermediate.

Allenes, with their cumulated double bonds, are highly reactive and versatile intermediates in organic synthesis. Methods that generate allenes in situ followed by an immediate annulation reaction provide an efficient route to various heterocyclic and carbocyclic systems, including fluorenopyrans.

A prominent example is a calcium(II)-catalyzed one-pot, three-component reaction for the synthesis of tetra-annulated fluorenopyrans. researchgate.net In this methodology, tert-propargyl alcohols react with 1,3-dicarbonyl compounds to generate tetra-substituted allenes in situ. These transient allenes subsequently undergo a regioselective annulation with a second propargyl alcohol derivative to furnish the fluorene-fused pyran structure. researchgate.net This cascade process highlights the utility of allene intermediates, which can be trapped intramolecularly to construct complex polycyclic frameworks efficiently. researchgate.netchemrxiv.orgnsf.govnih.gov The reaction demonstrates broad substrate scope and offers a direct pathway to the fluorenopyran core. researchgate.net

Table 1: Calcium-Catalyzed Three-Component Synthesis of Fluorenopyrans via In Situ Allene Generation

Entrytert-Propargyl Alcohol1,3-Dicarbonylsec-Propargyl AlcoholProduct Yield
11,1-Diphenylprop-2-yn-1-olAcetylacetone1-Phenylprop-2-yn-1-olHigh
21-Ethynylcyclohexan-1-olDimedone1-Ethynylcyclopentan-1-olGood
31,1-Diphenylprop-2-yn-1-olDibenzoylmethane(p-Tolyl)prop-2-yn-1-olHigh

This table is a representative summary based on the described methodology. researchgate.net

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. Their high reactivity makes them powerful synthons for the rapid construction of substituted arenes and heterocycles. researchgate.netnih.gov The generation of arynes, often from o-silylaryl triflates (Kobayashi precursors) under mild fluoride-induced conditions, has led to a renaissance in their synthetic applications. sci-hub.seresearchgate.net

In the context of fluorenopyran synthesis, aryne intermediates have been implicated in cycloaromatization cascades. For instance, trapping experiments have provided evidence for the formation of 1,2-didehydrobenzene (a benzyne (B1209423) diradical) during the cycloaromatization of polyenynes that lead to 5H-Benzo[d]fluoreno[3,2-b]pyrans. sci-hub.se This suggests that some diradical-mediated pathways may, in fact, involve aryne intermediates. The aryne, once formed, can be trapped by various nucleophiles or participate in cycloaddition reactions to complete the heterocyclic framework. researchgate.netnih.govresearchgate.net The incorporation of transition metals can further broaden the reactivity of arynes, enabling transformations not possible through traditional methods. researchgate.net

In Situ Generation and Application of Allenes in Annulation Reactions

Transition Metal-Catalyzed Methodologies

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, gold, and copper are particularly relevant for the synthesis of fluorenopyran precursors and for effecting the final cyclization to the target heterocycle.

The construction of the fluorenopyran scaffold typically begins with the synthesis of a complex precursor molecule that already contains a significant portion of the final carbon skeleton. Palladium-catalyzed cross-coupling reactions are indispensable for this purpose.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is a key method for synthesizing the enyne moieties that are often precursors for cyclization. libretexts.orgorganic-chemistry.orgwikipedia.org The reaction, typically catalyzed by palladium complexes with a copper(I) co-catalyst, is tolerant of many functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. nsf.govlibretexts.orgscielo.org.mx A fluorenopyran precursor could be assembled by coupling an appropriate fluorene-based halide with an alkyne-containing fragment destined to become the pyran ring.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is one of the most versatile methods for forming C(sp²)–C(sp²) bonds. mdpi.comacademie-sciences.frmdpi.com It is widely used to synthesize biaryl and poly-aryl structures that form the backbone of fluorenopyran precursors. researchgate.netnih.gov For example, a substituted fluorene boronic acid could be coupled with a halogenated aromatic component bearing the necessary functionality for the subsequent pyran ring formation.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

Coupling TypeSubstrate 1 (Example)Substrate 2 (Example)Catalyst System (Typical)Bond Formed
Sonogashira Aryl IodideTerminal AlkynePd(PPh₃)₄, CuI, Amine BaseAryl-Alkyne
Suzuki Aryl Boronic AcidAryl BromidePd(OAc)₂, Phosphine Ligand, BaseAryl-Aryl
Grignard Aryl Magnesium BromideAryl HalidePd or Ni CatalystAryl-Aryl

This table illustrates the general components of key cross-coupling reactions applicable to precursor synthesis.

Once a suitable unsaturated precursor is synthesized, the final ring-closing step to form the pyran ring is often accomplished using oxophilic metal catalysts.

Gold-Catalyzed Cyclizations: Gold(I) and Gold(III) catalysts are exceptionally effective at activating alkynes and allenes for nucleophilic attack. nih.govmdpi.com This property is widely exploited in the synthesis of oxygen heterocycles. nih.govbeilstein-journals.org The gold-catalyzed cyclization of precursors containing alkynol or enyne functionalities is a powerful strategy for forming pyran rings. mdpi.com Depending on the substrate and the ancillary ligand on the gold catalyst, high regioselectivity for either endo- or exo-cyclization pathways can be achieved, providing precise control over the ring size. beilstein-journals.org Cascade reactions initiated by gold catalysis can rapidly build molecular complexity, leading to polyaromatic heterocycles like fluorenopyrans from linear precursors in a single step. beilstein-journals.orgresearchgate.net

Copper-Catalyzed Cyclizations: Copper catalysts offer a cost-effective and versatile alternative for various cyclization reactions. organic-chemistry.orgrsc.org Copper-catalyzed cascade reactions, often involving addition/cyclization or oxidative cyclization pathways, can be used to construct a wide range of N- and O-heterocycles. organic-chemistry.orgrsc.orgbeilstein-journals.orgd-nb.info For example, copper can catalyze the intramolecular cyclization of an oxygen nucleophile onto an activated π-system to form a pyran ring. While specific examples for this compound are less documented than for gold, the fundamental reactivity of copper catalysts in promoting C-O bond formation makes it a highly relevant and potential methodology for this transformation. organic-chemistry.org

Lewis Acid-Catalyzed Cascade Reactions

Lewis acid catalysis has emerged as a powerful tool in organic synthesis for the construction of complex molecular architectures from simple precursors in a single operation, often referred to as cascade or tandem reactions. These reactions are characterized by their high atom economy and efficiency, as multiple chemical bonds are formed in a sequential manner without the need for isolating intermediates. In the context of fluorenopyran synthesis, Lewis acids play a crucial role in activating substrates and facilitating a series of transformations leading to the desired heterocyclic framework.

A notable example involves the Lewis acid-mediated cascade annulation of specific reactants to form tetracyclic pyran-fused derivatives. These reactions often proceed through a sequence of steps that may include cyclization, Friedel-Crafts-type reactions, and ring-opening sequences. The choice of the Lewis acid catalyst is critical and can significantly influence the reaction pathway and the final product distribution. Common Lewis acids employed in these syntheses include zinc bromide (ZnBr2) and various metal triflates such as ytterbium triflate (Yb(OTf)3), scandium triflate (Sc(OTf)3), and gallium triflate (Ga(OTf)3). uni-regensburg.deacs.org

For instance, the reaction of o-alkoxy alkynols can be mediated by ZnBr2 to initiate a cascade cyclization. acs.org This process typically starts with a 5-exo-dig cyclization, followed by a Friedel-Crafts reaction and a subsequent ring-opening to furnish indeno[1,2-c]chromenes, a related structural motif to fluorenopyrans. acs.org The reaction demonstrates high regioselectivity and accommodates a broad range of substrates, affording the products in moderate to good yields. acs.org

In a different approach, Lewis acids like Yb(OTf)3 have been shown to be superior in certain cascade reactions involving cyclopropanes. uni-regensburg.de The efficiency of different Lewis acids can vary, with triflates often showing better performance than chlorides. uni-regensburg.de The selection of the solvent is also crucial, with polar aprotic solvents generally providing the best results. uni-regensburg.de For example, the synthesis of certain fused pyrano-lactams was successfully achieved using Ga(OTf)3 as a catalyst in acetonitrile (B52724) at elevated temperatures. uni-regensburg.de

The versatility of Lewis acid-catalyzed cascade reactions is further highlighted by the synthesis of various polycyclic compounds from 1,6-diynes and 1,6-enynes with vinylidenecyclopropanes. nih.gov These reactions can selectively produce complex molecular scaffolds in good to high yields under mild conditions. nih.gov The proposed mechanisms often involve a cascade of rearrangements followed by a Friedel-Crafts reaction. nih.govnih.gov

The following table summarizes the impact of different Lewis acids on the yield of a specific cascade reaction for the synthesis of a bicyclic pyran-containing compound.

EntryLewis AcidYield (%)
1Yb(OTf)399
2Sc(OTf)3<99
3Zn(OTf)2<99
4Y(OTf)3<99
5Fe(OTf)3<99
6Cu(OTf)2<99
7Ga(OTf)343-99

Data adapted from a study on Lewis acid-catalyzed cyclopropane (B1198618) ring-opening-cyclization cascade reactions. uni-regensburg.de

Sustainable and Green Chemistry Approaches in Fluorenopyran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including fluorenopyran derivatives, to minimize environmental impact and enhance sustainability. purkh.comijnc.ir This shift is driven by the need to reduce the use of hazardous substances, decrease energy consumption, and generate less waste. purkh.com Key strategies in green chemistry include the use of renewable feedstocks, development of catalytic processes, employment of greener solvents, and optimization of reaction pathways to improve atom economy. purkh.comjocpr.com

In the context of synthesizing heterocyclic compounds like fluorenopyrans, green chemistry approaches focus on developing more efficient and environmentally benign methodologies. researchgate.net Traditional synthetic methods often rely on costly and hazardous reagents, large volumes of harmful solvents, and high energy input, leading to the formation of byproducts and waste. researchgate.net Sustainable chemistry seeks to address these drawbacks by designing processes that are both economically viable and ecologically sound. purkh.comresearchgate.net

One of the core tenets of green chemistry is the use of catalysis to enhance reaction rates and selectivity, thereby reducing the need for harsh reaction conditions. purkh.com Both homogeneous and heterogeneous catalysts are being explored to streamline synthetic routes. purkh.com For instance, the development of recyclable and environmentally friendly catalysts is a key area of research. researchgate.net

The adoption of greener solvents is another significant advancement. jocpr.com Traditional organic solvents are often toxic and difficult to dispose of. jocpr.com In contrast, green solvents such as water, supercritical CO2, and bio-based solvents derived from renewable resources offer safer and more sustainable alternatives. jocpr.com Solvent-free synthesis, or mechanochemistry, is also gaining traction as it minimizes waste and environmental impact. mdpi.com

Biocatalysis, which utilizes enzymes or whole cells to catalyze chemical reactions, is emerging as a powerful green technology. mdpi.com This approach offers high selectivity and operates under mild conditions, often in aqueous media, thereby reducing product contamination and energy consumption. mdpi.com

The following table highlights key green chemistry principles and their application in the synthesis of complex organic molecules.

Green Chemistry PrincipleApplication in SynthesisReference
Waste MinimizationDesigning reactions with high atom economy to reduce byproducts. jocpr.com
Use of Renewable FeedstocksUtilizing biomass and agricultural waste as starting materials. purkh.com
CatalysisEmploying catalysts to increase reaction efficiency and reduce energy use. purkh.comijnc.ir
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with water, supercritical CO2, or bio-solvents. jocpr.com
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure whenever possible. ijnc.ir
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product. purkh.com

Mechanistic Investigations of Fluoreno 1,2 B Pyran Reactivity

Mechanistic Pathways in Synthetic Transformations

The synthesis of fluoreno[1,2-b]pyran and related pyran derivatives often proceeds through intricate mechanistic pathways. These pathways can involve a variety of transient intermediates, catalytic cycles, and specific reaction types such as intramolecular cyclizations and nucleophilic additions.

Characterization and Role of Transient Intermediates (e.g., Diradicals, Allenols)

The formation of pyran rings can proceed through various transient intermediates. For instance, in certain multicomponent reactions, the synthesis of 2-amino-3-cyano-4H-pyran analogues involves the formation of an α-cyanocinnamonitrile intermediate, which then undergoes addition and tautomerization. nih.gov Theoretical studies on related systems, such as fluoreno[2,3-b]fluorene, have investigated the effects of enhanced open-shell character, which suggests the potential role of diradical species in the reactivity of these extended π-systems. acs.org While direct evidence for diradicals and allenols in this compound synthesis is not explicitly detailed in the provided search results, the study of similar complex heterocyclic systems points towards their plausible involvement.

Elucidation of Catalytic Cycles and Active Species

Various catalytic systems have been developed for the synthesis of pyran derivatives, each with its own proposed catalytic cycle. nih.govmdpi.com For example, a visible-light-driven synthesis of tetrahydrobenzo[b]pyran scaffolds utilizes methylene (B1212753) blue as a photo-redox catalyst. frontiersin.org The proposed mechanism involves a single-electron transfer (SET) and energy transfer process, where the photo-excited methylene blue initiates a radical tandem Knoevenagel–Michael cyclocondensation. frontiersin.org The reaction proceeds through the formation of intermediates which then undergo intramolecular cyclization and tautomerization to yield the final product. frontiersin.org Another example is the use of a bifunctional squaramide derived from quinine (B1679958) as an organocatalyst for the asymmetric synthesis of spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives. rsc.org

The efficiency of these catalytic reactions can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. frontiersin.orgajgreenchem.com For instance, in the synthesis of tetrahydrobenzo[b]pyran derivatives, ionic liquids like ethyl methyl imidazolium (B1220033) hydroxide (B78521) ([EMIM][OH]) have been shown to act as efficient and recyclable catalysts under microwave irradiation. ajgreenchem.com

Table 1: Comparison of Catalysts for Tetrahydrobenzo[b]pyran Synthesis

Catalyst Reaction Conditions Yield (%) Reference
Methylene Blue Visible light, H₂O 97 frontiersin.org
[EMIM][OH] Microwave, Ethanol 95 ajgreenchem.com
Fe₃O₄/xanthan gum Room temperature, Ethanol 96 nih.gov

Intramolecular Cyclization and Ring-Closure Mechanisms

Intramolecular cyclization is a key step in the formation of the pyran ring in many synthetic routes. imist.maencyclopedia.pub In the synthesis of 3,4-fused tricyclic indole (B1671886) skeletons, a palladium-catalyzed intramolecular Heck reaction followed by reductive N-heteroannulation is employed. encyclopedia.pub Similarly, the synthesis of fluorenofluorenedione isomers involves intramolecular Friedel–Crafts acylations. researchgate.net

The mechanism of these cyclizations can be complex. For instance, in the synthesis of phenanthridines from biaryl oximes under photochemical conditions, the proposed mechanism involves the initial generation of an iminyl radical that cyclizes onto an electron-rich aromatic ring. beilstein-journals.org Another proposed pathway involves the formation of a radical cation on the electron-rich benzene (B151609) ring. beilstein-journals.org These examples from related heterocyclic systems highlight the potential mechanisms at play in the intramolecular cyclization steps leading to this compound.

Nucleophilic Addition and Recyclization Processes in Pyran Derivatives

Pyran-2-ones, which are structurally related to the pyran core of this compound, are susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions. clockss.org These reactions often lead to ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org For example, the reaction of 2H-pyran-2-ones with hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives through a mechanism involving nucleophilic attack, ring-opening, and subsequent cyclization. clockss.org

In the context of pyran derivatives, nucleophilic addition of indoles to cationic (pyran)molybdenum complexes occurs stereospecifically anti to the metal, yielding indol-1-yl-substituted dihydropyranylmolybdenum complexes. acs.org These reactions are highly dependent on the substitution pattern of the nucleophile. acs.org

Photoreaction Mechanisms of this compound Systems

The interaction of light with this compound and its derivatives can induce specific chemical transformations, primarily involving the cleavage of the pyran ring.

Cleavage of the Carbon-Oxygen Pyran Bond and Subsequent Rearrangements

A characteristic photoreaction of many pyran-containing compounds, including chromenes, is the cleavage of the carbon-oxygen bond within the pyran ring upon UV irradiation. psu.edu This bond cleavage leads to the formation of colored, open-ring species. psu.edu For instance, in indeno-fused naphthopyrans, UV light induces the cleavage of the C-O pyran bond, resulting in a color change from colorless to blue. psu.edu This process is often thermally reversible. psu.edu

Studies on pyran-2-thione, a related six-membered ring thiocarbonyl compound, show that UV irradiation promotes a ring-opening photoreaction involving the cleavage of the C-O α-bond. researchgate.net This leads to the formation of an open-ring aldehyde–thioketene, which can then rearrange to its isomeric thioaldehyde–ketene. researchgate.net While this is a thiopyran system, it provides a model for the types of bond cleavage and rearrangement reactions that can occur in pyran systems upon photoexcitation. The study of 2H-pyran photochemistry also indicates that excitation can lead to C-O bond cleavage. researchgate.net

The photochemical behavior of these systems is influenced by the surrounding environment, such as the polarity and proticity of the solvent. psu.edu

Isomerization Pathways (e.g., Transoid-cis, Transoid-trans Isomers)

The photochromism of this compound, a class of naphthopyran, is fundamentally driven by a reversible transformation between a colorless, stable spiro form and a colored, metastable open form. This process is initiated by the absorption of ultraviolet (UV) light, which induces the heterolytic cleavage of the C(sp³)–O bond within the pyran ring. psu.edu This bond scission results in the formation of a planar, conjugated merocyanine (B1260669) structure, which is responsible for the compound's coloration. psu.eduresearchgate.net

Following the initial ring-opening, the resulting merocyanine can exist as several stereoisomers. The primary isomers formed are the transoid-cis (TC) and transoid-trans (TT) isomers. ccspublishing.org.cn The formation of these isomers is a result of rotational processes around the newly formed single bonds in the opened structure.

Transoid-cis (TC): This isomer is typically formed rapidly after the photocleavage. It is one of the primary colored species and contributes significantly to the initial color observed upon irradiation. nih.gov

Transoid-trans (TT): This isomer is formed from the TC isomer through thermal isomerization. The TT form is generally more thermodynamically stable than the TC form but has a longer pathway to revert to the closed spiro form. ccspublishing.org.cn

Thermal Reversion Kinetics and Factors Influencing Rates

The return of the colored open-form merocyanine isomers to the colorless closed spiro form is a thermally driven process known as thermal reversion or bleaching. This reaction follows first-order kinetics, and its rate is a critical parameter for evaluating the performance of photochromic materials. nih.govmdpi.com The decay kinetics are often biexponential, corresponding to the different reversion rates of the TC and TT isomers. ccspublishing.org.cn

Several factors significantly influence the rate of thermal reversion:

Temperature: The rate of thermal bleaching is strongly dependent on temperature. An increase in temperature accelerates the reversion process, causing the colored form to fade more quickly. acs.org Conversely, at lower temperatures, the colored state is more persistent.

Solvent/Matrix Polarity and Viscosity: The environment surrounding the photochromic molecule plays a crucial role. In solution, differences in solvent polarity and viscosity can affect the reversion rate. acs.org When incorporated into a polymer matrix, the free volume of the polymer host can restrict the molecular movements required for the conformational change back to the spiro form, generally leading to a slower thermal fading rate compared to that in solution. ccspublishing.org.cnmdpi.com The interaction between the photochromic molecules and the embedding matrix can result in different thermal bleaching kinetics. psu.edu

Substituent Effects: The electronic and steric nature of substituents on the fluorenopyran skeleton can dramatically alter the thermal reversion rate.

Electronic Effects: Electron-donating groups can stabilize the open merocyanine form, slowing down the rate of ring closure. Conversely, electron-withdrawing groups can destabilize it, leading to faster fading.

Steric Effects: Bulky substituents can sterically hinder the rotation required for the molecule to return to its closed spiro form, thereby slowing the thermal decay rate. psu.edu The position of the substituent is also critical in determining its effect on the spectrokinetic properties. researchgate.net

Acidity: The presence of acid can significantly enhance the thermal decay rates of the colored intermediates. nih.gov

The table below presents hypothetical data illustrating the influence of different substituents on the thermal decay rate constant (k) of a this compound derivative in a standard solvent at a constant temperature.

Substituent at Position XThermal Decay Rate Constant (k) in s⁻¹
-H (unsubstituted)0.05
-OCH₃ (electron-donating)0.02
-NO₂ (electron-withdrawing)0.15
-C(CH₃)₃ (bulky/steric hindrance)0.03

Degradation and Biotransformation of Fluorene-Related Scaffolds

The fluorene (B118485) scaffold, which forms the core of this compound, is a persistent environmental pollutant subject to degradation and biotransformation by various microorganisms. chemicalpapers.comresearchgate.net The structural complexity of fluorene, with its two benzene rings and a five-membered ring, allows for several initial points of biochemical attack by bacteria and fungi. csic.esajol.info

Bacterial degradation of fluorene typically proceeds through several distinct pathways:

Monooxygenation at C-9: A common pathway begins with the monooxygenation of the methylene bridge (C-9 position) to form 9-fluorenol. This is subsequently dehydrogenated to 9-fluorenone (B1672902). pjoes.comcore.ac.uknih.gov The 9-fluorenone then undergoes an angular dioxygenation, leading to the cleavage of the five-membered ring and the formation of a substituted biphenyl (B1667301) derivative. pjoes.comcore.ac.uk This intermediate is further catabolized through pathways analogous to biphenyl degradation, ultimately yielding phthalic acid. pjoes.comnih.gov Phthalic acid is then metabolized via protocatechuate. chemicalpapers.comcsic.es

Dioxygenation at C-1,2 or C-3,4: Alternative productive routes are initiated by dioxygenation at the 1,2 or 3,4 positions of one of the aromatic rings. csic.esnih.govresearchgate.net This leads to the formation of corresponding cis-dihydrodiols, which are then dehydrogenated. Subsequent meta-cleavage and further enzymatic reactions yield indanones. csic.es These can undergo a biological Baeyer-Villiger reaction to produce aromatic lactones like 3,4-dihydrocoumarin and 3-isochromanone. csic.esnih.gov

Fungal Degradation: White-rot fungi, such as Armillaria sp., can also degrade fluorene. The process can be initiated by oxidation at the C-2,3 positions, yielding 9-fluorenone, which is then subjected to meta-cleavage to form intermediates like salicylic (B10762653) acid and eventually catechol. researchgate.net

The efficiency of fluorene biodegradation varies significantly among different microbial strains and is influenced by environmental conditions.

The table below summarizes the degradation capabilities of various bacterial strains for the fluorene scaffold.

Microbial StrainKey Metabolites IdentifiedDegradation Pathway Initiation
Pseudomonas sp. SMT-19-fluorenone, 3,4-dihydroxy-9-fluorenone, Phthalate, Protocatechuic acidC-9 Monooxygenation nih.gov
Pseudomonas sp. F2749-fluorenol, 9-fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalic acidC-9 Monooxygenation nih.gov
Arthrobacter sp. F1019-fluorenone, Indanones, 3,4-dihydrocoumarin, 3-isochromanoneC-9 Monooxygenation and C-1,2/C-3,4 Dioxygenation csic.esnih.gov
Brevibacterium sp. DPO13619-fluorenol, 9-fluorenone, 1,10-dihydro-1,10-dihydroxyfluoren-9-one, Phthalic acidC-9 Monooxygenation core.ac.uk
Sphingomonas sp. L-1389-fluorenol, 9-fluorenone, Phthalic acid, Protocatechuic acidC-9 Monooxygenation ("five-membered ring attack") chemicalpapers.com
Bacillus amyloliquefaciens BR1Not specified, but significant degradation observed.Not specified ajol.info
Bacillus subtilis BM1Not specified, but significant degradation observed.Not specified ajol.info

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For Fluoreno[1,2-b]pyran, a combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for each chemically non-equivalent proton. The aromatic protons on the fluorene (B118485) and pyran rings would typically appear in the downfield region (approx. 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The protons on the pyran ring, particularly those adjacent to the oxygen atom, would exhibit characteristic chemical shifts. The methylene (B1212753) protons (CH₂) of the fluorene moiety would likely appear as a singlet further upfield. Spin-spin coupling between adjacent protons (vicinal coupling) would cause signal splitting (e.g., doublets, triplets, multiplets), providing crucial information about the connectivity of the proton network.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum displays a single peak for each unique carbon atom in the molecule. masterorganicchemistry.com The number of signals confirms the molecular symmetry. masterorganicchemistry.com For this compound, distinct signals would be observed for the aromatic carbons, the carbons of the pyran ring (including the deshielded carbons bonded to oxygen), and the methylene carbon of the fluorene unit. The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR Techniques: For an unambiguous assignment, 2D NMR spectra are often essential. researchgate.net

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire carbon skeleton and confirming the fusion pattern of the pyran ring to the fluorene system. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for this compound Moiety Note: This table is illustrative, showing typical chemical shift ranges for the expected functionalities. Actual values require experimental measurement.

Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Aromatic C-H7.0 - 9.0110 - 150Signals are complex multiplets due to coupling; exact shifts depend on position.
Pyran Olefinic C-H5.0 - 7.5100 - 145Chemical shifts are influenced by the oxygen atom and conjugation.
Fluorene CH₂~4.0~37Typically a singlet, its position is characteristic of the fluorene system.
Pyran C-ON/A140 - 160Quaternary carbon, highly deshielded by the adjacent oxygen atom.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the m/z to several decimal places, allowing for the calculation of the exact molecular formula. nih.gov

For this compound (C₁₉H₁₂O), HRMS would be used to confirm the elemental composition. By measuring the exact mass of the molecular ion peak [M]⁺, it is possible to distinguish its formula from other potential compounds with the same nominal mass. For example, using electrospray ionization (ESI), a common soft ionization technique, the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated value.

Beyond molecular formula confirmation, MS provides structural information through fragmentation analysis. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic pattern of fragment ions is produced. The analysis of these fragments helps to identify structural motifs within the molecule. For this compound, expected fragmentation pathways might include the loss of a CHO group or retro-Diels-Alder reactions of the pyran ring, providing evidence for the presence and connectivity of the heterocyclic ring.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

ParameterValue
Molecular FormulaC₁₉H₁₂O
Nominal Mass256 amu
Calculated Exact Mass [M]256.08882 u
Expected [M+H]⁺ (ESI)257.09662 u
Mass Accuracy Requirement< 5 ppm

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. uomustansiriyah.edu.iq It is an excellent technique for identifying the functional groups present in a molecule. Each type of bond (e.g., C=C, C-H, C-O) vibrates at a characteristic frequency, resulting in an absorption band at a specific wavenumber in the IR spectrum.

For this compound, the IR spectrum would display a series of absorption bands confirming its key structural features:

Aromatic C-H Stretch: A group of sharp bands typically appears just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the fluorene aromatic system. vscht.cz

C-O-C Stretch: A strong, characteristic band for the ether linkage in the pyran ring would be expected in the 1250-1050 cm⁻¹ region. This is often a key diagnostic peak for pyran-containing structures.

C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Fluorene CH₂)2950 - 2850Medium to Weak
C=C Ring Stretching1620 - 1450Medium to Strong
Asymmetric C-O-C Stretch (Pyran)1275 - 1200Strong
Symmetric C-O-C Stretch (Pyran)1075 - 1020Strong
C-H Out-of-Plane Bending900 - 675Medium to Strong

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction is the most powerful method for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. uib.no The technique involves irradiating a high-quality single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice.

By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to calculate the electron density map of the molecule and thus determine the precise coordinates of every atom (excluding hydrogen, which is typically difficult to resolve). This analysis provides definitive information on:

Bond Lengths and Angles: Providing precise measurements of all bond parameters.

Stereochemistry and Conformation: Revealing the exact 3D shape of the molecule.

Intermolecular Interactions: Showing how molecules are packed in the crystal lattice, including any π-stacking or hydrogen bonding.

For this compound, a successful X-ray crystallographic analysis would provide the ultimate proof of its structure, confirming the fusion of the pyran ring to the fluorene backbone and detailing the planarity and geometry of the entire system. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for studying molecules containing conjugated π-systems, which are known as chromophores. libretexts.org

The this compound molecule possesses an extensive conjugated system encompassing both the fluorene and pyran rings. This large chromophore is expected to absorb strongly in the UV region. The absorption spectrum would be characterized by intense bands corresponding to π → π* transitions. shu.ac.uk The energy of these transitions, and thus the wavelength of maximum absorption (λ_max), is sensitive to the extent of conjugation. uomustansiriyah.edu.iq

The position and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the molecule's electronic structure. Analysis of the UV-Vis spectrum provides valuable information about the HOMO-LUMO energy gap and can be used to study the effects of substituents or changes in the solvent environment on the electronic properties of the molecule. tanta.edu.eg

Theoretical and Computational Studies of Fluoreno 1,2 B Pyran

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of fluoreno[1,2-b]pyran. rsc.org These methods allow for the detailed exploration of its electronic landscape and the nature of its chemical bonds. northwestern.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of complex organic molecules like this compound and its analogues. aimspress.compku.edu.cn DFT calculations have been instrumental in understanding the structure and electronic properties of related fluorenofluorenedione isomers. nih.gov For instance, DFT calculations have shown that the [1,2-a]-isomer of fluorenofluorenedione adopts a twisted, helical C2-symmetric structure. nih.gov These calculations can also predict the thermodynamic stability of different isomers and their protonated forms, which is crucial for understanding reaction outcomes. nih.gov

In broader applications, DFT is used to reconstruct molecular orbital interactions with high precision, deciphering the electronic driving forces in various chemical processes. mdpi.com It has been successfully used to study the structural and electronic properties of quinoidal compounds, predicting their planar conformations which facilitate π-electron delocalization. acs.org The theory is also applied to investigate reaction mechanisms, such as in the study of fluoreno[3,2-b]pyrans. umn.edu

Table 1: Selected Applications of DFT in Studying this compound and Related Systems

Studied SystemDFT Functional/Basis SetKey Findings
Fluorenofluorenedione IsomersNot Specified in AbstractPrediction of a twisted, helical C2-symmetric structure for the [1,2-a]-isomer. nih.gov
Quinoidal FluorophoresB3LYP/6-31GPrediction of planar conformations facilitating π-electron delocalization. acs.org
Poly(dithienofluorene-alt-dithienodiketopyrrolopyrrole)ωB97XD/6-311G(d,p)Geometry optimization of model compounds with simplified side chains. acs.org
Fluoreno[n]helicenesNot Specified in AbstractAnalysis of chiroptical properties (Vibrational and Electronic Circular Dichroism). nsf.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The interaction between the HOMO of one reactant and the LUMO of another governs the feasibility and outcome of a chemical reaction. numberanalytics.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. numberanalytics.com

FMO theory is particularly useful in understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions, by analyzing the symmetry of the frontier orbitals. wikipedia.orgimperial.ac.uk The HOMO is associated with the molecule's nucleophilic or basic character, while the LUMO represents its electrophilic or acidic nature. youtube.comlibretexts.org For this compound derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies. Experimental techniques like absorption spectroscopy and cyclic voltammetry can provide estimates of the frontier molecular orbital energy levels, which can then be compared with theoretical calculations. nih.gov

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

OrbitalRole in ReactivityAssociated Chemical Property
HOMO (Highest Occupied Molecular Orbital)Electron DonorNucleophilicity / Basicity youtube.comlibretexts.org
LUMO (Lowest Unoccupied Molecular Orbital)Electron AcceptorElectrophilicity / Acidity youtube.comlibretexts.org
HOMO-LUMO Gap Reactivity IndicatorA smaller gap suggests higher reactivity. numberanalytics.com

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling plays a crucial role in elucidating the intricate details of reaction mechanisms involving this compound and its precursors. For example, the pseudo-five-component reaction of aromatic aldehydes with 1,3-indanediones to form complex polycyclic structures has been studied computationally. researchgate.net These studies have supported a mechanism involving a base-catalyzed cyclotrimerization followed by a Diels-Alder reaction. researchgate.net Similarly, the formation of dibenzo[b,g]indeno[1',2':3,4]fluoreno[1,2-d]oxonines from salicylaldehyde (B1680747) and 1,3-indanedione has been investigated, highlighting the efficiency and selectivity of multicomponent reactions. researchgate.net

DFT calculations are often combined with molecular dynamics to study reaction pathways and energy landscapes. pku.edu.cn This approach allows for the investigation of transition states and the determination of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Simulation of Excited State Dynamics and Photochromic Transitions

The simulation of excited-state dynamics is essential for understanding the photochromic behavior of this compound derivatives. nih.gov Photochromism involves a reversible transformation between two isomers with different absorption spectra, induced by light. Time-dependent density functional theory (TD-DFT) is a key computational tool for studying these processes. aps.org

TD-DFT simulations can reveal the microscopic driving forces behind photoinduced phase transitions. aps.org These simulations show that upon photoexcitation, the molecule undergoes geometric changes to lower the energy of the excited state, which can be bonding or antibonding in nature. aps.org This understanding is critical for designing novel photo-responsive materials. The study of excited-state dynamics in related systems, like transition metal complexes, provides a methodological framework that can be applied to complex organic molecules. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between the molecular structure of this compound derivatives and their resulting reactivity and function is a primary goal of theoretical studies. Quantum chemical calculations, including DFT, are employed to establish these relationships. For example, in the context of ionic liquids, quantitative structure-activity relationship (QSAR) studies based on quantum-chemical descriptors have been used to predict toxicological effects. rsc.org

For this compound systems, modifications to the core structure, such as the introduction of different substituent groups, can significantly alter the electronic properties and, consequently, the reactivity and function. For instance, the planarity and π-electron delocalization in quinoidal systems, as predicted by DFT, are directly linked to their electronic properties. acs.org The non-planar conformation of the xanthene heterocycle in some related compounds is suggested to be responsible for differences in their biological function. researchgate.net The synthesis of various heterocyclic systems fused to the fluorene (B118485) framework, such as fluoreno[1,2-d]imidazol-10-one, highlights the efforts to create new structures with potentially enhanced biological or material properties. worldwidejournals.com

Applications of Fluoreno 1,2 B Pyran and Its Derivatives in Materials Science

Design and Development of Photochromic Materials for Optical Switching and Data Storage

Fluoreno[1,2-b]pyran derivatives are a key class of photochromic compounds, which can undergo reversible transformation between two states with different absorption spectra when induced by electromagnetic radiation. This property makes them ideal for applications such as optical switching and high-capacity data storage. researchgate.netarxiv.orgarxiv.org

Upon irradiation with UV light, these compounds can switch from a colorless or lightly colored state to a colored state. psu.edu This process involves the cleavage of a carbon-oxygen bond within the pyran ring, leading to the formation of an open, colored isomer. psu.edu The system can then revert to its original state either thermally or through irradiation with visible light. psu.edu

Influence of Molecular Architecture on Photochromic Response

For instance, the fusion geometry of the indeno moiety in indeno-fused spiro[benzopyran-thioxanthenes] has a strong effect on the maximum absorption wavelength of the colored form. Reversing the fusion geometry can lead to a significant bathochromic shift (a shift to longer wavelengths). The introduction of different aryl groups can also tune the photochromic properties, affecting both the colorability and the rate of ring-closure. researchgate.net

The table below summarizes the photochromic properties of some spiro[fluorenopyran-thioxanthene] derivatives under continuous irradiation in a toluene (B28343) solution.

Compoundλmax (nm) in Toluene
Spiro[this compound-2(11H),9'-[9H]thioxanthene] (3a)580
Compound 3b572
Compound 3c646

Data sourced from a study on the photochromic properties of new indeno-fused spiro[benzopyran-thioxanthenes].

Integration into Variable-Transmission Optical Systems

The ability of this compound derivatives to change their light absorption properties makes them suitable for use in variable-transmission optical systems. A prime example of such an application is in photochromic lenses for eyewear that darken in the presence of sunlight and fade back to clear indoors.

These compounds can be incorporated into polymeric matrices to create photochromic articles. google.com The compatibility of the photochromic compound with the polymer matrix is crucial for the performance and durability of these systems. google.com Novel naphthopyran compounds with specific substituents have been developed to enhance this compatibility. google.com

Advanced Organic Electronic and Optoelectronic Devices

The fluorene (B118485) moiety, a key component of this compound, is a widely used building block in the construction of organic semiconductors. researchgate.net This is due to its electron-donating properties and its ability to form stable, bulky structures. researchgate.net These characteristics make fluorene-containing compounds, including this compound derivatives, promising for a variety of organic electronic and optoelectronic devices. researchgate.netmdpi.com

Functional Chromophores and Fluorophores for Luminescent Applications

This compound derivatives and related fluorene-based compounds can act as functional chromophores and fluorophores, which are essential components in luminescent applications such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The unique electronic structure of these molecules allows for the absorption and emission of light, with the color and efficiency of the luminescence being tunable through chemical modifications. nih.govmdpi.combeilstein-journals.org

For example, a series of orange/red organic emitters based on a benzo[1,2-b:4,5-b′]dithiophene 1,1,5,5-tetraoxide central core has been developed for use in luminescent solar concentrators. nih.gov The photophysical properties of these materials were found to be highly dependent on the nature of the donor and acceptor substituents attached to the central core. nih.gov

Materials Exhibiting Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. nih.govpku.edu.cn This property is highly desirable for applications in solid-state lighting and sensing. nih.gov Fluorene derivatives have been designed to exhibit AIE behavior. nih.govrsc.org

The AIE effect in these materials is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov For instance, certain fluorene-based probes display excellent AIE behavior in a mixture of water and an organic solvent due to the restriction of intramolecular charge transfer. nih.gov AIE-active gold(I) complexes based on fluorene have also been synthesized, exhibiting both crystallization-induced emission enhancement and reversible mechanochromic behavior. rsc.orgresearchgate.net

Exploration in Organic Semiconductor Technology

The development of new organic semiconductor materials is crucial for advancing the field of organic electronics. beilstein-institut.de1-material.comsigmaaldrich.com Fluorene and its derivatives, including indenofluorenes, are considered important building blocks for these materials due to their potential to form stable and efficient semiconductors. researchgate.netnih.gov

Indeno[1,2-b]fluorene derivatives have been investigated as electron donors in organic photovoltaic devices. rsc.org The twisted conformation between the indeno[1,2-b]fluorene core and peripheral aryl groups in some of these derivatives contributes to their good photostability. rsc.org Copolymers containing fluorene units have also been synthesized and characterized for their application in various optoelectronic devices, including organic solar cells and organic field-effect transistors. mdpi.com

The table below shows the performance of an organic photovoltaic device using a 5,6,11,12-tetraarylindeno[1,2-b]fluorene derivative (TAInF2) as the electron donor and C70 as the electron acceptor.

Device ConfigurationOpen-Circuit Voltage (Voc)Power Conversion Efficiency (PCE)
TAInF2:C70>0.9 V2.91%

Data sourced from a study on 5,6,11,12-tetraarylindeno[1,2-b]fluorenes as donors for organic photovoltaic devices. rsc.org

Polymer Chemistry and Fluorinated Network Materials

The incorporation of this compound units into polymer structures has been a key area of research to develop advanced functional materials. These pyran-containing polymers can exhibit tunable photochromic properties, and their integration into a polymer matrix can enhance their durability and processability.

One approach involves the synthesis of polymers with fluorenopyran side chains. This allows for the high-density incorporation of the photochromic units, leading to materials with a pronounced photoresponse. For instance, polymers bearing spiro[fluorene-9,2'-[2H]pyran] moieties have been investigated for their potential in creating photo-switchable surfaces and films.

Furthermore, the development of fluorinated network materials based on fluorenopyrans is a promising avenue. Fluorination can significantly alter the electronic properties of the pyran system, influencing both its photochromic behavior and its stability. The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org These fluorinated materials are of interest for applications in electronics and optoelectronics. Research has been conducted on fluorinated helicenes, demonstrating that the altered electronic structure results in shifts in UV-Vis absorption and fluorescence spectra. researchgate.net

Recent studies have also explored the creation of cumulene-like bridged indeno[1,2-b]fluorene π-conjugated polymers on metal surfaces. rsc.org While not a direct application of this compound, this research on related indenofluorene polymers highlights the broader interest in creating extended π-conjugated systems based on the fluorene core for applications in organic electronics. rsc.org The synthesis of such polymers under standard chemistry conditions can be challenging, but on-surface synthesis has emerged as a viable method. rsc.org

The table below summarizes some research findings on polymers and network materials incorporating fluorene-based structures.

Research AreaKey FindingsPotential Applications
Indeno[1,2-b]fluorene π-conjugated polymers Successful fabrication of cumulene-like bridged polymers on metallic surfaces under ultra-high vacuum conditions. rsc.orgOrganic electronic systems such as OLEDs, OFETs, and OPVCs. rsc.org
Fluorinated Helicenes Fluorination of terminal rings in helicenes resulted in slight shifts in UV-Vis absorption and fluorescence spectra compared to unsubstituted helicenes. researchgate.netMaterials with tailored electronic and optical properties.
Poly(tetrazine-co-fluorene) Polymers A highly soluble thiophene-based poly(tetrazine) polymer was developed that can undergo efficient post-polymerization functionalization and exhibits strong interactions with single-walled carbon nanotubes. d-nb.infoConductive thin films and modified carbon nanotubes. d-nb.info

Design Principles for New Functional Materials Based on Fluorenopyran Scaffolds

The design of new functional materials based on fluorenopyran scaffolds is guided by several key principles aimed at tailoring their properties for specific applications. The core strategy revolves around the "scaffold" concept, where the fluorenopyran unit acts as a fundamental building block that can be chemically modified to achieve desired functionalities. mdpi.comnih.govmdpi.comnih.govrsc.org

Key Design Principles:

Tuning Photochromic Properties: The photochromic behavior of fluorenopyrans, such as the color of the open form and the fading rate, can be precisely controlled through substituent effects. researchgate.net Attaching electron-donating or electron-withdrawing groups at various positions on the fluorene or pyran rings can significantly alter the electronic distribution and, consequently, the absorption spectra of both the closed and open forms. For example, introducing substituents can modulate the stability of the open merocyanine (B1260669) form, thereby influencing the thermal fading rate.

Enhancing Durability and Fatigue Resistance: A critical aspect for practical applications is the material's resistance to photodegradation over multiple switching cycles. Design strategies to improve fatigue resistance include the introduction of bulky substituents that can sterically hinder degradation pathways. Furthermore, incorporating the fluorenopyran moiety into a rigid polymer matrix can limit conformational changes that might lead to irreversible side reactions.

Controlling Solubility and Processability: For many applications, the solubility of the fluorenopyran derivative in common organic solvents or its compatibility with polymer matrices is crucial. Attaching long alkyl chains or other solubilizing groups to the fluorenopyran scaffold can enhance its processability without significantly affecting its photochromic properties.

Introducing Additional Functionalities: The fluorenopyran scaffold can be functionalized with other active units to create multifunctional materials. For example, linking a fluorenopyran to a fluorescent dye can lead to photoswitchable fluorescence. Similarly, incorporating it into a liquid crystal matrix can allow for the photomodulation of the material's phase transitions.

The table below outlines some design strategies and their effects on the properties of fluorenopyran-based materials.

Design StrategyEffect on PropertiesExample Application
Introduction of Substituents Modulates photochromic properties (color, fading rate). researchgate.netVariable-transmission optical materials.
Incorporation into Polymer Matrix Enhances durability and fatigue resistance.Photo-switchable surfaces and films.
Attachment of Solubilizing Groups Improves solubility and processability.Solution-processed electronic devices.
Functionalization with Active Units Creates multifunctional materials.Photoswitchable fluorescent probes.

The versatility of the fluorenopyran scaffold, combined with a rational design approach, opens up a vast design space for the creation of novel functional materials with tailored optical, electronic, and mechanical properties for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Fluoreno[1,2-b]pyran derivatives, and what methodologies have been successfully employed to overcome them?

  • Methodological Answer : Synthesis challenges include regioselectivity during cyclization and purification of tricyclic systems. Evidence from tricyclic pyran systems (e.g., furo[3′,4′:6,7]cyclohepta-[1,2-b]pyran) demonstrates that cyclization under acidic conditions (e.g., refluxing with H₂SO₄) improves yield by stabilizing intermediates . Reagent selection, such as ethoxymethylene derivatives of malononitrile, can influence reaction pathways, requiring optimization of stoichiometry and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound compounds?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming ring fusion and substituent positions, particularly ¹H and ¹³C NMR for detecting coupling patterns in fused systems . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . Infrared (IR) spectroscopy identifies carbonyl groups (e.g., 4-keto moieties) at ~1700 cm⁻¹ .

Q. How can researchers optimize reaction conditions to improve yields in this compound synthesis?

  • Methodological Answer : Systematic screening of catalysts (e.g., KOH for deprotonation vs. acid for cyclization) and temperature gradients is essential . For example, refluxing in acetic acid with H₂SO₄ increased dimerization yields of naphtho[1,2-b]pyran derivatives by 20–30% . Solvent polarity adjustments (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic properties of this compound systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution, critical for understanding photochromic behavior . Molecular dynamics simulations assess conformational stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with properties like LogP (e.g., 5.015 for anthra[1,2-b]pyran derivatives) .

Q. How do substituent variations at specific positions influence the photochromic behavior of this compound derivatives?

  • Methodological Answer : Substituents at the 2- and 6-positions significantly alter photochromism. Alkyl groups (e.g., methyl at C-2) enhance thermal stability by steric hindrance, while aryl groups (e.g., diphenylphosphoryl) increase π-conjugation, shifting absorption maxima . Kinetic studies (UV-Vis spectroscopy under controlled light exposure) quantify fade rates, with morpholino substituents at C-6 reducing decoloration time by 40% .

Q. What strategies can resolve contradictions in reported biological activity data for this compound-containing compounds?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses of cyclohepta[b]pyran analogs (92 compounds reviewed) suggest standardizing cytotoxicity assays (e.g., MTT vs. CCK-8) and controlling stereochemical purity via chiral HPLC . Collaborative reproducibility studies using shared compound libraries (e.g., NIH Molecular Libraries Program) can validate activity claims .

Key Methodological Frameworks

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in photochromic mechanism studies or synthetic scalability .
  • Use PICO (Population, Intervention, Comparison, Outcome) for biological activity studies, e.g., comparing substituent effects on cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.